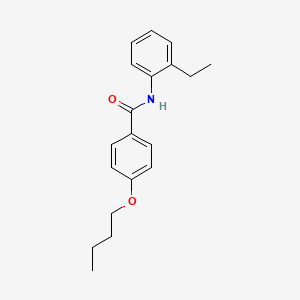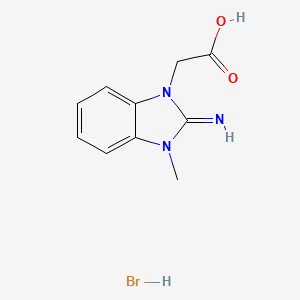
4-butoxy-N-(2-ethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-ethylphenyl)benzamide, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPEB is a member of the benzamide family of compounds and is often used as a reference compound in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of specific neurotransmitters. 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and the induction of sleep. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethylphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to induce sleep and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(2-ethylphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a reliable synthesis method. 4-butoxy-N-(2-ethylphenyl)benzamide is also readily available and can be obtained in high purity and yield. However, 4-butoxy-N-(2-ethylphenyl)benzamide has some limitations for use in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental setups. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-butoxy-N-(2-ethylphenyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-butoxy-N-(2-ethylphenyl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide. Further research is needed to fully understand the biochemical and physiological effects of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in medicinal chemistry.
Conclusion
In conclusion, 4-butoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. 4-butoxy-N-(2-ethylphenyl)benzamide has a reliable synthesis method and has been shown to exhibit a wide range of biological activities. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a multi-step process that involves the reaction of 2-ethylphenol with butyl bromide to form 4-butoxy-2-ethylphenol. This intermediate is then reacted with phosgene and ammonia to form 4-butoxy-N-(2-ethylphenyl)benzamide. The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a well-established method, and the compound can be obtained in high purity and yield.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-ethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-butoxy-N-(2-ethylphenyl)benzamide has also been investigated for its potential use as a reference compound in the development of new drugs.
Propiedades
IUPAC Name |
4-butoxy-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNVSLHABTXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5084575.png)
![1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5084582.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)

![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)

![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)



![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)